2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide features a pyrimidine core substituted with an amino group and a thiophene sulfonyl moiety at positions 4 and 5, respectively. A sulfanyl (-S-) linker connects the pyrimidine to an acetamide group, which is further attached to a 3-chloro-2-methylphenyl ring.
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S3/c1-10-11(18)4-2-5-12(10)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-6-3-7-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIOJJHLVMQZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a novel sulfonamide derivative that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, drawing on existing literature and related research findings.
Structural Features
This compound features:
- A pyrimidine ring that is crucial for various biological interactions.
- A thiophene moiety , which is often associated with enhanced biological activity, particularly in anticancer and antimicrobial applications.
- An acetanilide structure , which may influence its pharmacological properties.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiophene and pyrimidine have shown potent antiproliferative effects in various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM . The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell division.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological efficacy of the compound. The following table summarizes findings from related compounds that can provide insights into the expected activities of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-bromophenyl)-1,3-thiazole-2-sulfonamide | Thiazole instead of pyrimidine | Antibacterial |
| 5-(Thiophen-2-sulfonyl)-4-amino-pyrimidin-2-one | Similar core structure | Anticancer |
| N-(4-chlorophenyl)-N'-[(4-amino-5-thiazolyl)sulfanyl]urea | Urea linkage instead of acetamide | Anticancer |
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes or receptors involved in disease pathways. The thiophen-2-sulfonyl group may interact with the active sites of these targets, potentially inhibiting their function and leading to therapeutic effects.
Case Studies and Research Findings
- Antiproliferative Studies : In a study involving similar thiophene-pyrimidine compounds, significant inhibition of tumor growth was observed in xenograft models, suggesting that structural similarities could predict similar outcomes for our compound .
- Enzyme Inhibition : Compounds bearing sulfamoyl groups have been linked to enzyme inhibition, including acetylcholinesterase and urease, which are relevant in various therapeutic contexts .
- Binding Studies : Docking studies on related compounds have shown favorable binding interactions with bovine serum albumin (BSA), indicating potential bioavailability and efficacy in vivo .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Pyrimidine-Based Acetamides
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Key Differences: Pyrimidine substituents: 4,6-dimethyl vs. amino and thiophene sulfonyl. Acetamide aryl group: 4-methylpyridin-2-yl vs. 3-chloro-2-methylphenyl.
- Synthetic Route: Prepared via nucleophilic substitution of 2-thio-4,6-dimethylpyrimidine with 2-chloroacetamide derivatives in ethanol .
Heterocyclic Variations
N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
- Key Differences: Chromeno-pyrimidine fused system vs. standalone pyrimidine. Substituents: 4-methoxyphenyl vs. thiophene sulfonyl.
N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide
- Key Differences: Pyridine core vs. pyrimidine. Substituents: cyano and methylsulfanyl vs. amino and thiophene sulfonyl.
- Functional Impact: The cyano group may enhance electron-withdrawing effects, while methylsulfanyl contributes to lipophilicity .
Triazole and Thiazole Derivatives
2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- Key Differences :
- Triazole core vs. pyrimidine.
- Substituents: pyridin-2-yl and ethyl vs. thiophene sulfonyl.
- Biological Relevance: Triazoles are known for antimicrobial activity; the pyridinyl group may improve solubility .
N-{4-[4-(3-{[(2,5-Difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide
- Key Differences :
- Thiazole core with piperidinyl and difluorophenyl groups.
- Sulfonyl group on phenyl vs. pyrimidine.
- Pharmacological Potential: Thiazoles are common in kinase inhibitors; the sulfonyl group may enhance target affinity .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, cyano) improve solubility and binding affinity, while electron-donating groups (e.g., amino, methyl) enhance lipophilicity .
- Synthetic Accessibility : Nucleophilic substitution reactions (e.g., thiol-pyrimidine + chloroacetamide) are common for such compounds, but the thiophene sulfonyl group in the target compound may require additional sulfonation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
